REACTION_CXSMILES
|
[C:1]([Mg]Br)#[CH:2].[CH3:5][C:6]1[O:10][N:9]=[C:8]([C:11](=[O:13])[CH3:12])[N:7]=1>C1COCC1>[CH3:5][C:6]1[O:10][N:9]=[C:8]([C:11]([OH:13])([C:1]#[CH:2])[CH3:12])[N:7]=1
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NO1)C(C)=O
|
Name
|
|
Quantity
|
533 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After being quenched with saturated NH4Cl (750 mL) at 0° C.
|
Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with ethyl acetate (600 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give dark brown oil
|
Type
|
CUSTOM
|
Details
|
The dark brown oil was purified by silica gel column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NO1)C(C)(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |